sodium;4-(bromomethyl)benzenesulfonate

Description

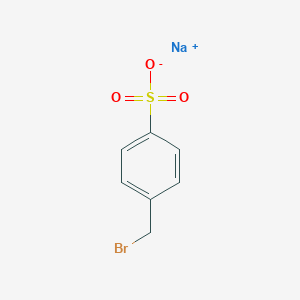

Sodium 4-(bromomethyl)benzenesulfonate (CAS TBD) is an organosulfonate compound characterized by a bromomethyl (-CH₂Br) functional group attached to the para position of a benzenesulfonate backbone. This structure confers unique reactivity, particularly in nucleophilic substitution reactions, making it valuable in pharmaceutical and organic synthesis. The bromine atom serves as a leaving group, enabling cross-coupling or alkylation reactions to construct complex molecules.

Properties

IUPAC Name |

sodium;4-(bromomethyl)benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO3S.Na/c8-5-6-1-3-7(4-2-6)12(9,10)11;/h1-4H,5H2,(H,9,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUIRTEIRZXTTPR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CBr)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4(Z),7(Z)-decadienoic acid can be synthesized through various organic synthesis methods. One common approach involves the use of alkyne metathesis followed by hydrogenation to introduce the double bonds in the desired positions. The reaction conditions typically involve the use of catalysts such as molybdenum or tungsten complexes .

Industrial Production Methods

In an industrial setting, the production of 4(Z),7(Z)-decadienoic acid may involve the extraction from natural sources such as plant oils, followed by purification processes. Alternatively, large-scale synthesis can be achieved through chemical methods involving the use of olefin metathesis and selective hydrogenation .

Chemical Reactions Analysis

Types of Reactions

4(Z),7(Z)-decadienoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated fatty acids.

Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Hydrogenation reactions typically use catalysts such as palladium on carbon.

Substitution: Esterification reactions often use alcohols in the presence of acid catalysts.

Major Products Formed

Oxidation: Epoxides and hydroxylated derivatives.

Reduction: Saturated fatty acids.

Substitution: Esters and amides.

Scientific Research Applications

Scientific Research Applications

Sodium 4-(bromomethyl)benzenesulfonate has a broad spectrum of applications in various scientific disciplines:

Organic Chemistry

- Intermediate for Synthesis : It is widely used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The bromomethyl group allows for nucleophilic substitution reactions with amines or thiols, leading to the formation of sulfonamide derivatives and other functionalized products.

Biochemistry

- Modification of Biomolecules : This compound is employed in modifying biomolecules for studying enzyme mechanisms and protein interactions. Its electrophilic nature enables it to interact with nucleophiles present in biological molecules, facilitating research into enzyme kinetics and binding affinities.

Medicinal Chemistry

- Drug Development : Sodium 4-(bromomethyl)benzenesulfonate is utilized in developing drugs and diagnostic agents, particularly those targeting chemokine receptors. Compounds derived from this sulfonate have shown potential as CXCR4 inhibitors, which are significant in cancer metastasis research .

Industrial Applications

- Production of Dyes and Surfactants : In industry, this compound is used in producing dyes, detergents, and surfactants due to its solubility and reactivity profile. It plays a critical role in formulating products that require specific chemical interactions .

Data Table: Comparison of Applications

| Application Area | Specific Use Cases | Notable Outcomes |

|---|---|---|

| Organic Chemistry | Synthesis of pharmaceuticals | Formation of sulfonamide derivatives |

| Biochemistry | Modification of proteins | Insights into enzyme mechanisms |

| Medicinal Chemistry | Development of CXCR4 inhibitors | Potential cancer treatment options |

| Industrial Chemistry | Production of dyes and detergents | Enhanced product performance |

Case Study 1: Synthesis of Sulfonamide Derivatives

In a study exploring the use of sodium 4-(bromomethyl)benzenesulfonate as a precursor for sulfonamide synthesis, researchers reported high yields when reacting with various amines under controlled conditions. The resulting sulfonamides exhibited significant biological activity against certain bacterial strains.

Case Study 2: Enzyme Interaction Studies

Another study utilized sodium 4-(bromomethyl)benzenesulfonate to modify enzymes involved in metabolic pathways. The modifications allowed for a better understanding of substrate specificity and enzyme kinetics, providing valuable insights into metabolic regulation.

Mechanism of Action

The mechanism of action of 4(Z),7(Z)-decadienoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also act as a signaling molecule, modulating various cellular pathways. The molecular targets include enzymes involved in lipid metabolism and receptors that mediate inflammatory responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium 4-(bromomethyl)benzenesulfonate belongs to a broader class of substituted benzenesulfonates. Below is a detailed comparison with key analogs, focusing on structural features, applications, and reactivity.

Substituent-Based Comparison

Sodium Dodecyl Benzenesulfonate (SDBS)

- Substituent : Dodecyl chain (-C₁₂H₂₅).

- Molecular Weight : ~348.48 g/mol.

- Applications: Surfactant in nanomaterials synthesis (e.g., dispersing graphene or CdWO₄ nanorods ). Enhances fluorescence intensity in analytical chemistry .

- Reactivity: Non-reactive alkyl chain; primarily used for micelle formation and dispersion stabilization.

- Key Difference : Lacks electrophilic sites, unlike the bromomethyl group in the target compound.

Sodium 4-Formylbenzenesulfonate

- Substituent : Formyl (-CHO).

- Molecular Weight : ~208.16 g/mol.

- Applications: Intermediate in enzymatic conversions (e.g., oxidized to 4-sulfobenzoate by TsaC ). Potential use in biochemical assays due to aldehyde reactivity.

- Reactivity : The formyl group undergoes oxidation and nucleophilic addition, distinct from bromomethyl’s substitution chemistry .

Sodium 4-(Phenylamino)benzenesulfonate (Diphenylamine-4-sulfonate)

- Substituent: Phenylamino (-NHC₆H₅).

- Molecular Weight : ~271.27 g/mol.

- Applications :

- Reactivity: The amino group participates in redox reactions, contrasting with bromomethyl’s electrophilic nature.

Sodium 4-(3-Undecanyl)benzenesulfonate

- Substituent : Branched alkyl chain (-C₁₁H₂₃).

- Molecular Weight : ~340.43 g/mol.

- Limited safety data available .

- Reactivity : Similar to SDBS but with a bulkier alkyl group, affecting micelle geometry.

Research Findings

- Catalytic Performance : Bromomethyl derivatives show promise in cross-coupling reactions. For example, Ni@Bpy-sp2c-COF catalysts achieve >90% yields in C–S couplings with sodium benzenesulfonates, outperforming homogeneous systems .

- Biochemical Activity : Enzymes like TsaC selectively oxidize 4-(hydroxymethyl)benzenesulfonate to aldehydes and carboxylic acids, highlighting the influence of substituents on metabolic pathways .

- Material Science: SDBS-modified electrodes enhance sensitivity for detecting compounds like quinoline sulfate, demonstrating the role of sulfonate surfactants in electrochemistry .

Q & A

Basic Questions

Q. What safety protocols are critical when handling sodium 4-(bromomethyl)benzenesulfonate in the laboratory?

- Methodological Answer :

- Eye/Skin Protection : Immediate flushing with water for 15 minutes upon contact; contaminated clothing must be removed and washed before reuse .

- Inert Atmosphere : Synthesis and handling should occur under inert gas (e.g., nitrogen) to prevent decomposition or side reactions, as demonstrated in similar bromomethyl compound procedures .

- Toxicological Uncertainty : Due to incomplete toxicological data, assume acute toxicity and use fume hoods, gloves, and lab coats during experiments .

Q. Which spectroscopic techniques are most effective for characterizing sodium 4-(bromomethyl)benzenesulfonate?

- Methodological Answer :

- ¹H-NMR : Provides structural confirmation of the bromomethyl group (e.g., singlet at δ ~5.19 ppm for methylene protons adjacent to bromine) and aromatic sulfonate signals .

- Mass Spectrometry : Validates molecular weight (e.g., exact mass for C₈H₆BrNaO₃S) and detects potential impurities .

- FT-IR : Identifies sulfonate (S=O stretching ~1180–1120 cm⁻¹) and C-Br (~500–600 cm⁻¹) functional groups .

Q. How can sodium 4-(bromomethyl)benzenesulfonate be synthesized from precursor compounds?

- Methodological Answer :

- General Procedure : React 4-(bromomethyl)benzenesulfonic acid with sodium hydroxide in anhydrous ethanol under reflux. Purify via recrystallization from water/ethanol mixtures .

- Key Considerations : Monitor pH to avoid hydrolysis of the bromomethyl group. Use inert gas to prevent oxidation .

Advanced Research Questions

Q. How does the bromomethyl group enhance the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Leaving Group Efficiency : The bromine atom acts as a superior leaving group compared to chlorine, enabling efficient SN2 reactions with amines or thiols. Example: Formation of sulfonamide derivatives via reaction with primary amines at 60–80°C .

- Kinetic Studies : Optimize reaction conditions (solvent polarity, temperature) to maximize substitution yield while minimizing elimination byproducts (e.g., styrene derivatives) .

Q. What strategies mitigate decomposition of sodium 4-(bromomethyl)benzenesulfonate under acidic or basic conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated stability studies (pH 1–13, 25–60°C). Data shows decomposition via hydrolysis of the bromomethyl group at pH >10, requiring buffered conditions (pH 6–8) for long-term storage .

- Light Sensitivity : Store in amber vials at ≤4°C to prevent photolytic degradation, as observed in related brominated aromatic compounds .

Q. Can sodium 4-(bromomethyl)benzenesulfonate act as a surfactant or phase-transfer catalyst in nanomaterial synthesis?

- Methodological Answer :

- Surfactant Properties : The sulfonate group provides hydrophilicity, while the bromomethyl group enables functionalization with hydrophobic moieties. Test critical micelle concentration (CMC) via surface tension measurements .

- Nanoparticle Synthesis : Use in emulsion systems to stabilize metal nanoparticles (e.g., Au, Ag) by anchoring via bromomethyl-mediated covalent bonding .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Employ software like AutoDock to simulate binding with enzymes (e.g., carbonic anhydrase) via sulfonate and bromomethyl groups. Validate with experimental IC₅₀ assays .

- QSAR Analysis : Correlate bromomethyl substituent effects with bioactivity using descriptors like Hammett constants (σₚ) and molecular electrostatic potentials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.